molecular formula C21H35NO2 B12481353 3-(4-methoxyphenyl)-N-undecylpropanamide

3-(4-methoxyphenyl)-N-undecylpropanamide

Cat. No.: B12481353
M. Wt: 333.5 g/mol
InChI Key: UMSGWVPUQWTMQK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-undecylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a propanamide backbone, with an undecyl chain extending from the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-undecylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and undecylamine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with undecylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-undecylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-hydroxyphenyl)-N-undecylpropanamide.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or borane can be employed for reduction reactions.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)-N-undecylpropanamide.

    Reduction: 3-(4-methoxyphenyl)-N-undecylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-undecylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-undecylpropanamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The undecyl chain may enhance the compound’s membrane permeability, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-N-undecylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-methoxyphenyl)-N-undecylpropanamine: Similar structure but with an amine group instead of an amide group.

    3-(4-methoxyphenyl)-N-dodecylpropanamide: Similar structure but with a dodecyl chain instead of an undecyl chain.

Uniqueness

3-(4-methoxyphenyl)-N-undecylpropanamide is unique due to its specific combination of functional groups and chain length, which confer distinct physicochemical properties and biological activities. The presence of the methoxy group can influence its reactivity and interactions with biological targets, while the undecyl chain affects its solubility and membrane permeability.

Properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-undecylpropanamide

InChI

InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-18-22-21(23)17-14-19-12-15-20(24-2)16-13-19/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,22,23)

InChI Key

UMSGWVPUQWTMQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

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